molecular formula C24H27O3P B14644865 Tris(2,6-dimethylphenyl) phosphite CAS No. 52830-49-6

Tris(2,6-dimethylphenyl) phosphite

Cat. No.: B14644865
CAS No.: 52830-49-6
M. Wt: 394.4 g/mol
InChI Key: YJLVKRVGSARISS-UHFFFAOYSA-N
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Description

Tris(2,6-dimethylphenyl) phosphite is an organophosphorus compound widely used in various chemical applications. It is known for its role as a stabilizer and antioxidant in polymer chemistry, where it helps in preventing the degradation of materials by neutralizing free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,6-dimethylphenol in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate chlorophosphites, which are then converted to the final product by further reaction with 2,6-dimethylphenol .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for efficient scaling up of the reaction, ensuring high yields and purity of the product. The use of continuous flow reactors also minimizes the reaction time and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Tris(2,6-dimethylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include Tris(2,6-dimethylphenyl) phosphate and various substituted phosphites depending on the reagents used .

Scientific Research Applications

Tris(2,6-dimethylphenyl) phosphite has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Tris(2,6-dimethylphenyl) phosphite exerts its effects is through its role as a reducing agent. It neutralizes free radicals by donating electrons, thereby preventing oxidative degradation of materials. This antioxidant property is particularly valuable in polymer chemistry, where it helps in extending the lifespan of materials .

Comparison with Similar Compounds

Uniqueness: Tris(2,6-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which make it particularly effective as an antioxidant and stabilizer. Its structure allows for efficient interaction with free radicals, providing superior protection against oxidative degradation compared to other similar compounds .

Properties

CAS No.

52830-49-6

Molecular Formula

C24H27O3P

Molecular Weight

394.4 g/mol

IUPAC Name

tris(2,6-dimethylphenyl) phosphite

InChI

InChI=1S/C24H27O3P/c1-16-10-7-11-17(2)22(16)25-28(26-23-18(3)12-8-13-19(23)4)27-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3

InChI Key

YJLVKRVGSARISS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C

Origin of Product

United States

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